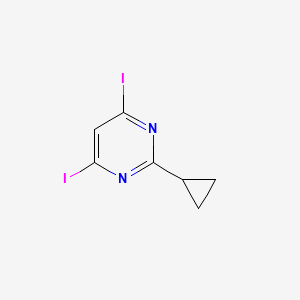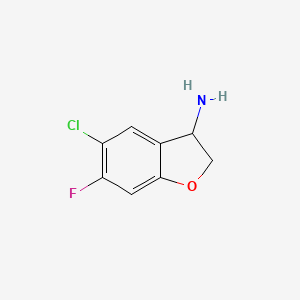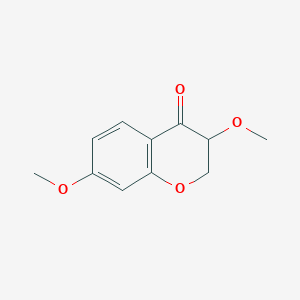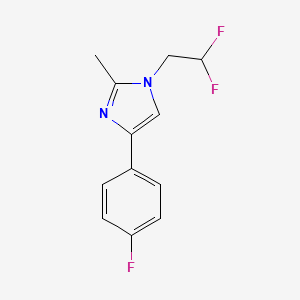
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3. It is a derivative of benzoic acid and contains bromine, methoxy, and ester functional groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate typically involves multiple steps starting from readily available precursors. One common method includes the bromination of methyl 5-methoxy-2-methylbenzoate followed by further bromination at the benzylic position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Exploration in drug development for its potential pharmacological properties.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy and ester groups influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(bromomethyl)-4-nitrobenzoate: Similar structure but contains a nitro group instead of a methoxy group.
Methyl 4-(bromomethyl)benzoate: Lacks the methoxy group and has a simpler structure.
2-Bromo-4-methyl-6-nitrophenol: Contains a phenol group and a nitro group, differing in functional groups and reactivity .
Uniqueness
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups on the aromatic ring, which provides distinct reactivity patterns and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C10H10Br2O3 |
|---|---|
Molekulargewicht |
337.99 g/mol |
IUPAC-Name |
methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
UKJIGHUWBKMMIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CBr)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)

